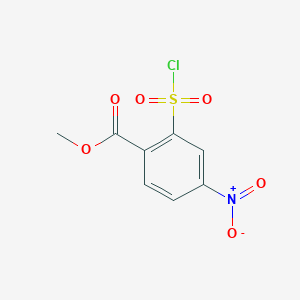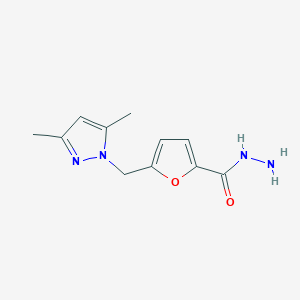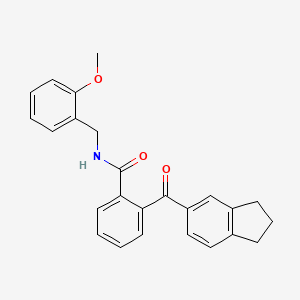
4-甲基-3-硝基-N-(2-(3-氧代-4H-喹啉-2-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a nitro group, a methyl group, and a quinoxalinone group. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of explosives but also appears in various pharmaceuticals. The quinoxalinone group is a heterocyclic compound that consists of a benzene ring fused to a quinoxaline ring. Quinoxalines have been found to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The benzamide and quinoxalinone groups would likely contribute to the planarity of the molecule, while the nitro group could introduce some degree of non-planarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution reactions. The amide group could participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in various solvents .科学研究应用
Drug Research and Development
The compound’s structure suggests potential pharmacological relevance. Researchers have explored its synthetic analogs and heteroannelated derivatives. Notably, 4-hydroxy-2-quinolones exhibit interesting pharmaceutical and biological activities . Further investigations could uncover novel drug candidates or therapeutic agents.
Antiviral Properties
Given the presence of a quinoline moiety, it’s worth investigating antiviral properties. Molecular docking studies against HIV-1 or other viruses could reveal potential inhibitory effects .
Antimicrobial Activity
Compounds derived from similar structures have shown antimicrobial potential. For instance, (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives exhibited good antimicrobial activity . Exploring this compound’s effects against specific pathogens could be valuable.
作用机制
Target of Action
The compound contains a quinoxalin-2-yl moiety , which is a structural component found in various bioactive compounds.
Biochemical Pathways
Again, without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-(3-oxo-4H-quinoxalin-2-yl)aniline in the presence of a coupling agent to form the intermediate product, which is then reacted with N-(2-bromo-5-chlorophenyl)acetamide to yield the final product.", "Starting Materials": [ "4-methyl-3-nitrobenzoic acid", "2-(3-oxo-4H-quinoxalin-2-yl)aniline", "coupling agent", "N-(2-bromo-5-chlorophenyl)acetamide" ], "Reaction": [ "Step 1: 4-methyl-3-nitrobenzoic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the activated ester intermediate.", "Step 2: The activated ester intermediate is then reacted with 2-(3-oxo-4H-quinoxalin-2-yl)aniline in the presence of a base, such as triethylamine (TEA), to form the intermediate product.", "Step 3: The intermediate product is then reacted with N-(2-bromo-5-chlorophenyl)acetamide in the presence of a base, such as potassium carbonate (K2CO3), to yield the final product, 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide." ] } | |
CAS 编号 |
887197-66-2 |
分子式 |
C22H16N4O4 |
分子量 |
400.394 |
IUPAC 名称 |
4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H16N4O4/c1-13-10-11-14(12-19(13)26(29)30)21(27)24-16-7-3-2-6-15(16)20-22(28)25-18-9-5-4-8-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28) |
InChI 键 |
QORVYEKMFCCAQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)[N+](=O)[O-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



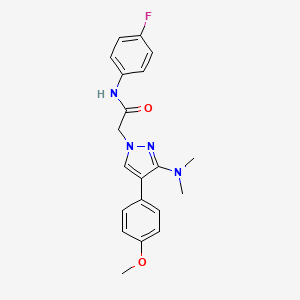
![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)
![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)
![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)
![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)
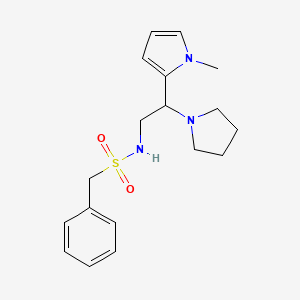
![Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester](/img/structure/B2487092.png)

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)
